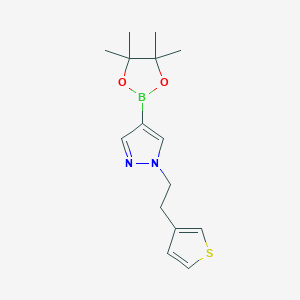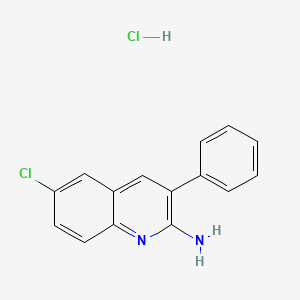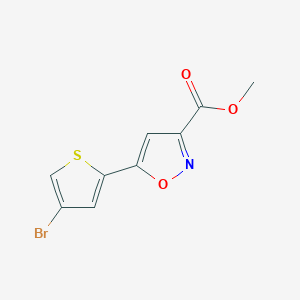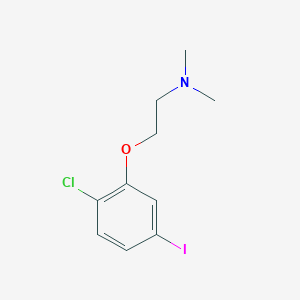
2-(2-Azidoethoxy)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azidoethoxy)ethane-1-thiol is an organic compound with the molecular formula C4H9N3OS. It is characterized by the presence of an azido group (-N3) and a thiol group (-SH) attached to an ethoxyethane backbone. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethoxy)ethane-1-thiol typically involves the reaction of 2-(2-chloroethoxy)ethane-1-thiol with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature, and the product is purified by standard techniques such as distillation or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethoxy)ethane-1-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The thiol group can be oxidized to a disulfide bond (-S-S-) using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen Gas (H2) with Catalyst: Used for reducing the azido group to an amine.
Hydrogen Peroxide (H2O2): Used for oxidizing the thiol group to a disulfide bond.
Major Products Formed
Amine Derivatives: Formed by the reduction of the azido group.
Disulfide Compounds: Formed by the oxidation of the thiol group.
Scientific Research Applications
2-(2-Azidoethoxy)ethane-1-thiol has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(2-Azidoethoxy)ethane-1-thiol involves its reactivity with various chemical species. The azido group can participate in cycloaddition reactions, forming triazoles, which are important in medicinal chemistry. The thiol group can form disulfide bonds, which are crucial in protein structure and function .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol: Similar structure with an additional ethoxy group.
2-(2-Azidoethoxy)ethanol: Lacks the thiol group, making it less reactive in certain types of reactions.
2-Azido-2-deoxy-D-glucose: Contains an azido group but is structurally different due to the presence of a glucose moiety.
Uniqueness
2-(2-Azidoethoxy)ethane-1-thiol is unique due to the presence of both azido and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. This dual functionality allows it to participate in a broader range of reactions compared to similar compounds .
Properties
Molecular Formula |
C4H9N3OS |
|---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
2-(2-azidoethoxy)ethanethiol |
InChI |
InChI=1S/C4H9N3OS/c5-7-6-1-2-8-3-4-9/h9H,1-4H2 |
InChI Key |
DTMOEHFLLWDOJA-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCS)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2R-[2alpha,2(S*),3alpha,6beta[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,17R*,19E/Z,21R*,22(1S*,3R*,4R*)]]]-1-[Oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic Acid Monosodium Salt](/img/structure/B13713006.png)
![(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13713011.png)

![Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)](/img/structure/B13713026.png)



![N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide](/img/structure/B13713056.png)

![3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13713061.png)
![5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13713065.png)

